Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-
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Overview
Description
Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl- is a specialized organic compound with the molecular formula C9H9Cl2F3O and a molecular weight of 261.07 g/mol . This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl- typically involves the reaction of cyclopropanecarbonyl chloride with 2-chloro-3,3,3-trifluoro-1-propen-1-yl compounds under controlled conditions . The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities equipped to handle hazardous materials. The production process involves stringent safety measures to ensure the safe handling and disposal of by-products .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the propenyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine can yield an amide derivative, while reaction with an alcohol can produce an ester .
Scientific Research Applications
Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl- is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving carbonyl compounds.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl- involves its reactivity as a carbonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarbonyl chloride: Lacks the propenyl and trifluoromethyl groups, making it less reactive in certain types of reactions.
2-Chloro-3,3,3-trifluoro-1-propen-1-yl compounds: These compounds do not contain the cyclopropane ring, which affects their chemical properties and reactivity.
Uniqueness
Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl- is unique due to the presence of both the cyclopropane ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability under certain conditions .
Properties
CAS No. |
78246-90-9 |
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Molecular Formula |
C9H9Cl2F3O |
Molecular Weight |
261.06 g/mol |
IUPAC Name |
3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C9H9Cl2F3O/c1-8(2)4(6(8)7(11)15)3-5(10)9(12,13)14/h3-4,6H,1-2H3/b5-3- |
InChI Key |
ABALMDTULZCSTP-HYXAFXHYSA-N |
Isomeric SMILES |
CC1(C(C1C(=O)Cl)/C=C(/C(F)(F)F)\Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)Cl)C=C(C(F)(F)F)Cl)C |
Origin of Product |
United States |
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